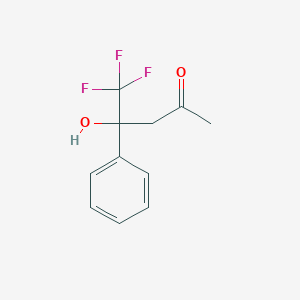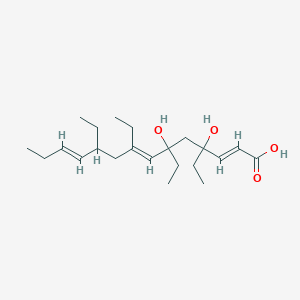
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid (DTTA) is a naturally occurring organic compound that belongs to the family of carotenoids. It is found in various plants, algae, and bacteria, and has been studied extensively for its potential applications in various fields, including medicine, nutrition, and biotechnology.
Wirkmechanismus
The mechanism of action of 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid is not well understood, but it is believed to be due to its antioxidant properties. 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid is able to scavenge free radicals and reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases.
Biochemische Und Physiologische Effekte
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has been shown to have a number of biochemical and physiological effects in various studies. It has been shown to reduce oxidative stress, inflammation, and DNA damage, which are all associated with the development of chronic diseases. 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has also been shown to improve immune function and reduce the risk of infections.
Vorteile Und Einschränkungen Für Laborexperimente
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has a number of advantages and limitations for use in lab experiments. One advantage is that it is a naturally occurring compound, which makes it easier to obtain and study. Another advantage is that it has been extensively studied, which means that there is a lot of information available about its properties and potential applications. One limitation is that it can be difficult to synthesize or extract in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid. One area of research is the development of new drugs and therapies based on 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid. Another area of research is the study of 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid in different disease models, to better understand its potential applications in medicine. Finally, there is a need for more research on the safety and toxicity of 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid, to ensure that it can be used safely in humans.
Synthesemethoden
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid can be synthesized using various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of organic chemistry techniques to create the compound from simpler molecules. Extraction from natural sources involves the isolation and purification of 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid from plants, algae, or bacteria.
Wissenschaftliche Forschungsanwendungen
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has been extensively studied for its potential applications in various fields, including medicine, nutrition, and biotechnology. In medicine, 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In nutrition, 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has been studied for its potential health benefits, including its ability to improve immune function and reduce the risk of chronic diseases. In biotechnology, 4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid has been studied for its potential applications in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
152821-47-1 |
|---|---|
Produktname |
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid |
Molekularformel |
C22H38O4 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
(2E,7E,11E)-4,6,8,10-tetraethyl-4,6-dihydroxytetradeca-2,7,11-trienoic acid |
InChI |
InChI=1S/C22H38O4/c1-6-11-12-18(7-2)15-19(8-3)16-22(26,10-5)17-21(25,9-4)14-13-20(23)24/h11-14,16,18,25-26H,6-10,15,17H2,1-5H3,(H,23,24)/b12-11+,14-13+,19-16+ |
InChI-Schlüssel |
LSVMTGUPGAJFCN-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C=C/C(CC)C/C(=C/C(CC)(CC(CC)(/C=C/C(=O)O)O)O)/CC |
SMILES |
CCC=CC(CC)CC(=CC(CC)(CC(CC)(C=CC(=O)O)O)O)CC |
Kanonische SMILES |
CCC=CC(CC)CC(=CC(CC)(CC(CC)(C=CC(=O)O)O)O)CC |
Synonyme |
4,6-DHTE-TDTA 4,6-dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



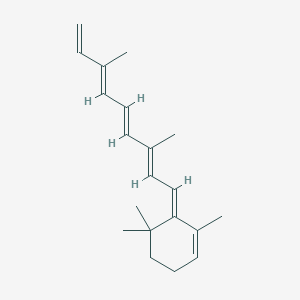
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)
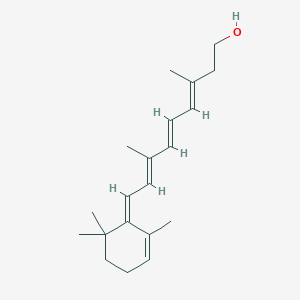
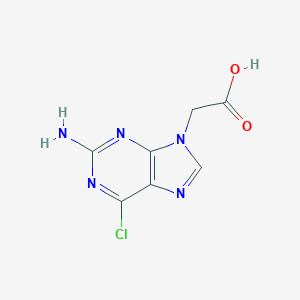
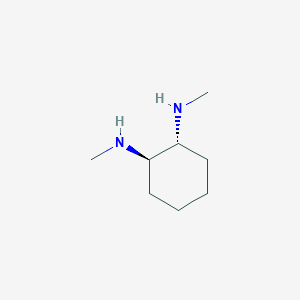
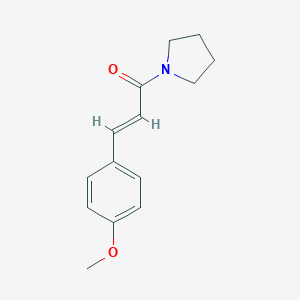
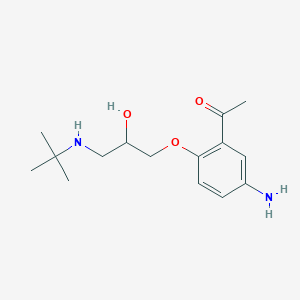
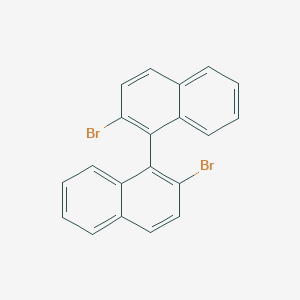
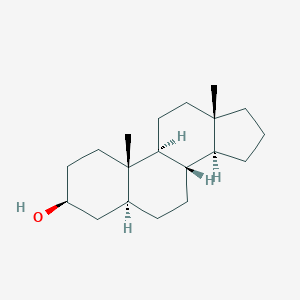
![Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI)](/img/structure/B118467.png)
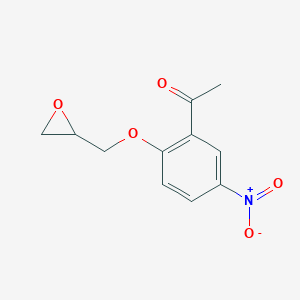
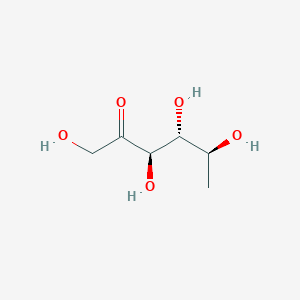
![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)
